Tenocyclidine-d10 Hydrochloride
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Overview
Description
Tenocyclidine-d10 Hydrochloride is a dissociative anesthetic drug with stimulant and hallucinogenic effects. It is a deuterated form of Tenocyclidine, which is more potent than phencyclidine. This compound is classified under Schedule I due to its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tenocyclidine-d10 Hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 1-(2-thienyl)cyclohexylamine, which is then reacted with piperidine to form Tenocyclidine. The deuterated form, Tenocyclidine-d10, is obtained by using deuterated reagents in the synthesis process. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tenocyclidine-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Tenocyclidine-d10 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of dissociative anesthetics.
Biology: It is used in research to understand the effects of dissociative anesthetics on biological systems.
Medicine: It is used in preclinical studies to investigate potential therapeutic applications of dissociative anesthetics.
Industry: It is used in the development of new anesthetic drugs and in the study of drug interactions
Mechanism of Action
Tenocyclidine-d10 Hydrochloride acts primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. It binds to the NMDA receptor and blocks the activity of the receptor, preventing the transmission of pain signals. Additionally, it has a high affinity for the dopamine transporter and the nicotinic acetylcholine receptor, contributing to its stimulant and hallucinogenic effects .
Comparison with Similar Compounds
Similar Compounds
Phencyclidine (PCP): Similar in effects but less potent.
Ketamine: Another dissociative anesthetic with similar effects but different binding properties.
Dizocilpine (MK-801): A potent NMDA receptor antagonist with similar effects
Uniqueness
Tenocyclidine-d10 Hydrochloride is unique due to its high potency and specific binding properties. It has a higher affinity for the NMDA receptor compared to similar compounds, making it a valuable tool in research .
Properties
Molecular Formula |
C15H24ClNS |
---|---|
Molecular Weight |
295.9 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-(1-thiophen-2-ylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H23NS.ClH/c1-3-9-15(10-4-1,14-8-7-13-17-14)16-11-5-2-6-12-16;/h7-8,13H,1-6,9-12H2;1H/i2D2,5D2,6D2,11D2,12D2; |
InChI Key |
IIPLEZRBGQCZMF-YSVDEZPHSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2(CCCCC2)C3=CC=CS3)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CS2)N3CCCCC3.Cl |
Origin of Product |
United States |
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